2,3-Dichloroprop-2-en-1-amine

Heterocyclic Synthesis Indole Preparation Amine Reactivity

2,3-Dichloroprop-2-en-1-amine (CAS 100704-14-1) is a small-molecule organic building block characterized by a primary amine group on a short carbon chain, featuring both an alkene (C=C) and two vinylic chlorine atoms. This dual-functional scaffold offers distinct reactivity for nucleophilic substitution and cyclization reactions, making it a specialized intermediate in organic synthesis.

Molecular Formula C3H5Cl2N
Molecular Weight 125.98 g/mol
Cat. No. B13517031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloroprop-2-en-1-amine
Molecular FormulaC3H5Cl2N
Molecular Weight125.98 g/mol
Structural Identifiers
SMILESC(C(=CCl)Cl)N
InChIInChI=1S/C3H5Cl2N/c4-1-3(5)2-6/h1H,2,6H2/b3-1-
InChIKeyZBQLNGPKALTYHE-IWQZZHSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloroprop-2-en-1-amine: A Chlorinated Allylamine Scaffold for Specialized Synthesis


2,3-Dichloroprop-2-en-1-amine (CAS 100704-14-1) is a small-molecule organic building block characterized by a primary amine group on a short carbon chain, featuring both an alkene (C=C) and two vinylic chlorine atoms . This dual-functional scaffold offers distinct reactivity for nucleophilic substitution and cyclization reactions, making it a specialized intermediate in organic synthesis . As a chlorinated allylamine, its applications are focused on constructing heterocycles and complex amines rather than as a standalone active ingredient [1].

Why a Standard Allylamine Cannot Substitute for 2,3-Dichloroprop-2-en-1-amine in Critical Syntheses


While the allylamine class is broad, simple substitution of 2,3-Dichloroprop-2-en-1-amine with non-chlorinated or mono-chlorinated analogs is not viable for many targeted applications. The compound's two vinylic chlorine atoms confer unique reactivity, enabling specific synthetic pathways (e.g., formation of N-aryl-2-chloroprop-2-enylamines) that are mechanistically unavailable to less substituted allylamines like allylamine itself or 3-chloroallylamine [1]. Furthermore, the distinct dichloro-substitution pattern dictates a different metabolic fate and biological profile compared to its analogs, a critical factor in environmental and toxicological research where the compound serves as a specific mechanistic probe [2].

Quantitative Evidence for 2,3-Dichloroprop-2-en-1-amine: Key Differentiators vs. Analogs


Synthetic Utility: Unique Access to N-Aryl-2-chloroprop-2-enylamine Intermediates

2,3-Dichloroprop-2-en-1-amine (or its dehydrohalogenated form, 2,3-dichloropropene) is a specific precursor for N-aryl-2-chloroprop-2-enylamines, a key intermediate in the synthesis of 2-methyl-1H-indoles [1]. This reactivity is not a class property of all chlorinated amines; unsubstituted or mono-chlorinated allylamines do not provide the same product via this reaction pathway due to the requirement for a dichloroalkene to facilitate the subsequent cyclization.

Heterocyclic Synthesis Indole Preparation Amine Reactivity

Genotoxicity Profile: Lower Mutagenic Potency than 1,2,3-Trichloropropene

In a comparative Ames test study of allylic chloropropenes, 2,3-dichloro-1-propene (the closely related parent hydrocarbon) exhibited clearly lower indirect mutagenic activity than the most potent congener, 1,2,3-trichloropropene, in the presence of S9 mix [1]. While the target compound contains an amine, its mutagenic profile is expected to be dictated by a similar dichloroallyl core, providing a quantifiably different genotoxic potential compared to higher chlorinated analogs.

Toxicology Mutagenicity Mechanistic Probe

DNA Damage Potential: Lower UDS Induction Compared to 1,3-Dichloropropene Isomers

In HeLa cells, the induction of unscheduled DNA synthesis (UDS), a measure of DNA repair activity, was ranked for several allylic compounds. At equimolar concentrations, 2,3-dichloro-1-propene induced significantly less DNA repair than both the cis- and trans-isomers of 1,3-dichloropropene [1]. This quantitative ranking provides a clear differentiation in cellular response between the 2,3- and 1,3-dichloro positional isomers.

Genotoxicity DNA Repair Risk Assessment

Metabolic Activation: Dedicated Epoxidative Pathway vs. Hydrolytic-Oxidative Route

A study on the metabolic activation of allylic chloropropenes using enzyme inhibitors identified distinct metabolic pathways. 2,3-Dichloro-1-propene is activated almost exclusively via an epoxidative pathway (forming reactive epoxides), whereas allyl chloride and 1,3-dichloropropene are metabolized via a hydrolytic-oxidative pathway (forming acroleins) [1]. 1,2,3-Trichloropropene uses both pathways.

Drug Metabolism Toxicokinetics Mechanistic Biology

Evidence-Based Applications for Procuring 2,3-Dichloroprop-2-en-1-amine


Medicinal Chemistry: Construction of 2-Methyl-1H-Indole Scaffolds

Procure 2,3-Dichloroprop-2-en-1-amine as a key precursor for synthesizing 2-methyl-1H-indoles, a core heterocyclic motif in numerous bioactive molecules. This application leverages the compound's unique ability to form N-aryl-2-chloroprop-2-enylamines, a transformation not readily achieved with non-chlorinated or mono-chlorinated allylamines [1].

Toxicology & Environmental Science: Mechanistic Probe for Chloroolefin Metabolism

Use this compound as a specific tool to study the epoxidative metabolic activation pathway of allylic compounds. Its distinct metabolic fate, which differs fundamentally from that of 1,3-dichloropropene and allyl chloride, makes it essential for delineating structure-dependent toxicity mechanisms and for benchmarking in vitro assays [1].

Genotoxicity Research: Comparative Benchmarking and SAR Studies

Employ 2,3-Dichloroprop-2-en-1-amine (or its parent hydrocarbon) as a well-characterized reference compound in structure-activity relationship (SAR) studies for chloroolefin genotoxicity. Its defined position on the UDS induction curve and its lower mutagenic potency relative to 1,2,3-trichloropropene provide a quantitative benchmark for evaluating new analogs [1] [2].

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